molecular formula C12H14ClNO3 B14880324 4-(2-Chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid

4-(2-Chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14880324
M. Wt: 255.70 g/mol
InChI Key: CYRBFNXBIWZJNG-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2-chloro-3-methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the chloro group .

Mechanism of Action

The mechanism of action of 4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

4-(2-chloro-3-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14ClNO3/c1-17-10-4-2-3-7(11(10)13)8-5-14-6-9(8)12(15)16/h2-4,8-9,14H,5-6H2,1H3,(H,15,16)

InChI Key

CYRBFNXBIWZJNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C2CNCC2C(=O)O

Origin of Product

United States

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